molecular formula C9H19NO4S B1444218 tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate CAS No. 1468756-11-7

tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate

Cat. No.: B1444218
CAS No.: 1468756-11-7
M. Wt: 237.32 g/mol
InChI Key: ZQSMVAHUIPRGBQ-UHFFFAOYSA-N
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Description

tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO4S. It is a carbamate derivative, which is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical reactions and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl carbamate group.

Major Products Formed

Scientific Research Applications

tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl carbamate: A simpler carbamate used for similar protecting purposes.

    N-tert-butoxycarbonyl (Boc) protected amines: Widely used in peptide synthesis and other organic reactions.

    Carbobenzoxy (Cbz) protected amines: Another common protecting group for amines.

Uniqueness

tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is unique due to its specific combination of the tert-butyl and methanesulfonyl groups, which provide both stability and ease of removal. This makes it particularly useful in complex synthetic sequences where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-(1-methylsulfonylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4S/c1-7(6-15(5,12)13)10-8(11)14-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSMVAHUIPRGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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